Product packaging for 7-Benzofuranol, 2,3-diphenyl-(Cat. No.:CAS No. 29938-00-9)

7-Benzofuranol, 2,3-diphenyl-

Cat. No.: B12899594
CAS No.: 29938-00-9
M. Wt: 286.3 g/mol
InChI Key: XRTXXSNPWNSPAK-UHFFFAOYSA-N
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Description

Significance of Benzofuran (B130515) Core Structures in Contemporary Chemical Research

The benzofuran scaffold, a fusion of a benzene (B151609) and a furan (B31954) ring, represents a privileged structure in the realm of chemical and pharmaceutical research. molaid.comrsc.org First synthesized by Perkin in 1870, this heterocyclic system is a cornerstone in the architecture of a multitude of medicinally significant organic compounds. molaid.com Benzofuran derivatives are pervasive in nature, found in plants from families such as Asteraceae, Rutaceae, and Moraceae, and are integral to the structure of many natural products and drugs. rsc.orgasianpubs.orgresearchgate.net

The versatility of the benzofuran nucleus has spurred extensive research, leading to the discovery of derivatives with a wide spectrum of biological activities. These include anti-tumor, antibacterial, anti-inflammatory, antioxidant, and antiviral properties. rsc.orgasianpubs.org The ability to modify the benzofuran core through various substitution patterns allows chemists to fine-tune the molecule's properties, making it a valuable building block in the development of new therapeutic agents. researchgate.net The ongoing exploration of novel and efficient synthetic methodologies to construct the benzofuran ring underscores its enduring importance in medicinal chemistry. molaid.comrsc.org

Overview of Diphenyl-Substituted Benzofuranols within the Benzofuran Class

Within the broad class of benzofurans, those bearing diphenyl substitutions constitute a significant subgroup. The presence of two phenyl rings can profoundly influence the molecule's steric and electronic properties, often enhancing its biological activity. For instance, studies on 2,3-diphenylbenzofurans have highlighted their potential as antifertility agents. zenodo.org

The hydroxyl group of benzofuranols, in conjunction with diphenyl substitution, can further modulate the compound's characteristics. Phenolic benzofurans are known to exhibit antioxidant properties, a feature that can be influenced by the position and nature of other substituents. rsc.orgscispace.com The synthesis of various diphenyl-substituted benzofuran structures has been achieved through methods such as the coupling of phenols with diphenylacetylene (B1204595), demonstrating the accessibility of this molecular framework for further investigation. rsc.org

Scope and Focused Research Areas for 7-Benzofuranol, 2,3-diphenyl-

While detailed research findings on 7-Benzofuranol, 2,3-diphenyl- are not extensively documented in publicly available literature, its structural features suggest several focused areas for investigation. Based on the known activities of related compounds, research on this specific molecule could potentially focus on:

Anticancer Activity: Benzofuran derivatives are well-documented for their cytotoxic effects against various cancer cell lines. mdpi.com The combination of the benzofuran core with two phenyl groups and a hydroxyl group at the 7-position could be investigated for its potential to inhibit cancer cell proliferation.

Antioxidant Properties: The phenolic nature of 7-Benzofuranol, 2,3-diphenyl- makes it a candidate for studies on its radical scavenging capabilities. The antioxidant potential of benzofuran derivatives is a significant area of research. scispace.com

Anti-inflammatory Effects: Many benzofuran compounds exhibit anti-inflammatory properties. rsc.org Research could explore the ability of 7-Benzofuranol, 2,3-diphenyl- to modulate inflammatory pathways.

Novel Synthetic Methodologies: The development of efficient and regioselective syntheses for 7-substituted-2,3-diphenylbenzofurans is a valuable pursuit in organic chemistry. tandfonline.com Research could focus on optimizing existing methods or developing new catalytic systems for its preparation. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14O2 B12899594 7-Benzofuranol, 2,3-diphenyl- CAS No. 29938-00-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29938-00-9

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

2,3-diphenyl-1-benzofuran-7-ol

InChI

InChI=1S/C20H14O2/c21-17-13-7-12-16-18(14-8-3-1-4-9-14)19(22-20(16)17)15-10-5-2-6-11-15/h1-13,21H

InChI Key

XRTXXSNPWNSPAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C=CC=C3O)C4=CC=CC=C4

Origin of Product

United States

Synthetic Strategies for 7 Benzofuranol, 2,3 Diphenyl and Analogous Benzofuran Derivatives

Classical and Foundational Methodologies for Benzofuran (B130515) Ring Formation

Traditional methods for constructing the benzofuran nucleus have laid the groundwork for modern synthetic approaches. These classical strategies often involve cyclization reactions of appropriately substituted phenolic precursors.

Perkin Synthesis and its Modern Adaptations

The Perkin reaction, historically used for the synthesis of cinnamic acids, also has a variation known as the Perkin rearrangement for benzofuran synthesis. This rearrangement typically involves the ring contraction of a 2-halocoumarin in the presence of a base to form a benzofuran-2-carboxylic acid. oregonstate.edu The reaction proceeds through the base-catalyzed opening of the lactone ring, followed by an intramolecular nucleophilic attack. nih.gov

While the classical Perkin rearrangement is primarily for 2-substituted benzofurans, modern adaptations have expanded its utility. Microwave-assisted Perkin rearrangement reactions, for instance, have been shown to significantly reduce reaction times and improve yields for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins. nih.gov

Starting MaterialReagents and ConditionsProductYieldReference
3-BromocoumarinsNaOH, Ethanol, Microwave (300W, 5 min)Benzofuran-2-carboxylic acidsHigh nih.gov

Although not directly producing a 2,3-diphenyl substituted pattern, this method is foundational. For the synthesis of a 2,3-diarylbenzofuran, a coumarin precursor with appropriate aryl substituents would be necessary, which presents its own synthetic challenges.

Intramolecular Cyclization Approaches to the Benzofuran Core

Intramolecular cyclization is a common and effective strategy for forming the benzofuran ring. These reactions typically involve the formation of a C-O bond between a phenolic oxygen and a suitably positioned functional group. A variety of precursors can be utilized for this purpose.

One approach involves the acid-catalyzed dehydration of o-hydroxybenzyl ketones. researchgate.net Another powerful method is the cyclization of ortho-alkenyl or ortho-alkynyl phenols, often facilitated by a transition metal catalyst. researchgate.net For instance, 2-(2-methoxyaryl)-1-arylethanone derivatives can be cyclized using hydroiodic acid in acetic acid to yield 2-arylbenzofurans. jocpr.com

The synthesis of 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde has been achieved from vanillin, which undergoes reaction with propargyl bromide to form a propargyl ether, followed by intramolecular condensation. jocpr.com This highlights the utility of starting with functionalized phenols to achieve specific substitution patterns on the benzene (B151609) ring of the benzofuran core.

Intermolecular Cyclization Strategies for Substituted Benzofurans

Intermolecular approaches to benzofuran synthesis involve the coupling of two different molecules to form the heterocyclic ring. A notable example is the reaction of phenols with α-methoxy-β-ketoesters, mediated by perchloric acid in the presence of water, to produce benzofuran derivatives. thieme-connect.com In this reaction, the α-methoxy-β-ketoester is believed to first hydrolyze and decarboxylate to form an α-methoxyacetophenone, which then undergoes intermolecular annulation with the phenol (B47542). thieme-connect.com

Phenol Reactantα-Methoxy-β-ketoesterProductYieldReference
PhloroglucinolEthyl 2-methoxy-3-oxo-3-phenylpropanoate4,6-Dihydroxy-2-phenylbenzofuranGood thieme-connect.com
3,5-DimethoxyphenolEthyl 2-methoxy-3-oxo-3-phenylpropanoate4,6-Dimethoxy-2-phenylbenzofuranGood thieme-connect.com

This method demonstrates the potential for creating 2-aryl substituted benzofurans from simple phenolic precursors.

Advanced Catalytic Approaches in Benzofuran Synthesis

Modern synthetic chemistry heavily relies on transition-metal catalysis to achieve efficient and selective formation of complex molecules. Palladium and copper catalysts have been particularly instrumental in the development of novel routes to substituted benzofurans.

Palladium-Catalyzed Coupling and Cyclization Reactions

Palladium catalysts are widely used for C-C and C-O bond formation, making them highly suitable for benzofuran synthesis. A powerful strategy involves the palladium-catalyzed coupling of o-halophenols with alkynes, such as diphenylacetylene (B1204595), which can lead to the formation of 2,3-diphenylbenzofuran. nih.gov

Another sophisticated approach is the palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids, which has been used to produce a variety of 2,3-disubstituted benzofurans. nih.gov This methodology has also been successfully applied to the synthesis of biologically active 7-arylbenzofuran derivatives starting from 2-phenylphenols. nih.gov

A plausible reaction pathway involves the formation of a palladium-phenolic complex, followed by insertion of the unsaturated carboxylic acid across the C-Pd bond and subsequent cyclization. researchgate.net

PhenolCoupling PartnerCatalyst/ConditionsProductReference
2-PhenylphenolAlkenylcarboxylic acidPd(OAc)₂, 1,10-phenanthroline, Cu(OAc)₂2,3-disubstituted-7-arylbenzofuran nih.govresearchgate.net

This palladium-catalyzed approach is highly relevant for the synthesis of the target molecule, 7-Benzofuranol, 2,3-diphenyl-, as it allows for the direct introduction of an aryl group at the 7-position.

Furthermore, palladium-catalyzed C-H arylation of benzofurans using triarylantimony difluorides has been developed for the synthesis of 2-arylbenzofurans, although attempts at double C-H arylation to produce 2,3-diphenylbenzofuran were not successful under the reported conditions. mdpi.com

Copper-Mediated Synthetic Methodologies

Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations. Copper-catalyzed methodologies for benzofuran synthesis often involve coupling and cyclization reactions. For instance, the Sonogashira coupling of iodophenols with terminal alkynes, co-catalyzed by palladium and copper, followed by intramolecular cyclization, yields various benzofuran derivatives. nih.gov

A one-pot copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a regioselective route to polysubstituted benzofurans. nih.gov This process involves a sequential nucleophilic addition of the phenol to the alkyne followed by oxidative cyclization.

PhenolAlkyneCatalyst/ConditionsProductYieldReference
Substituted phenolsTerminal alkynesCuBr₂, BaseSubstituted benzofuransGood to excellent nih.gov
IodophenolsTerminal alkynes(PPh₃)PdCl₂, CuI, TriethylamineSubstituted benzofurans70-91% nih.gov

These copper-mediated methods are versatile and can be adapted for the synthesis of various substituted benzofurans, potentially including 2,3-diaryl derivatives, by selecting the appropriate starting materials.

Rhodium-Catalyzed Transformations to Benzofuran Scaffolds

Rhodium catalysis offers a powerful tool for the construction of the benzofuran core through various intramolecular and intermolecular transformations. These methods often proceed under mild conditions and can provide access to complex benzofuran structures.

One prominent strategy involves the intramolecular C-H insertion of rhodium carbenes. rsc.org This process typically starts with N-sulfonyl-1,2,3-triazoles, which, in the presence of a rhodium catalyst like Rh₂(Oct)₄, undergo ring-opening to generate an α-imino rhodium carbene. rsc.org This reactive intermediate can then undergo intramolecular insertion into a C-H bond adjacent to an oxygen atom, leading to the formation of a 2,3-dihydrobenzofuran (B1216630) ring. Subsequent dehydrogenation, often facilitated by a palladium on carbon (Pd/C) catalyst, yields the aromatic benzofuran. This one-pot sequence from triazole to benzofuran is an efficient route to 2,3-disubstituted products. rsc.org

Another versatile rhodium-catalyzed method is the [2+2+2] cycloaddition. acs.orgnih.gov This reaction constructs the benzene ring portion of the benzofuran scaffold from three alkyne components. Specifically, phenol-linked 1,6-diynes can react with a monoyne in the presence of a cationic rhodium(I) complex, such as one with an H₈-BINAP ligand, to flexibly and conveniently synthesize fused benzofuran derivatives under mild conditions. acs.orgnih.gov

Additionally, rhodium catalysts can facilitate the direct annulation of phenols. For instance, RhH(PPh₃)₄, in conjunction with a phosphine ligand like dppe, catalyzes the reaction between ketones and o-difluorobenzenes to produce benzofurans in high yields without the need for a base. elsevier.com This reaction proceeds via α-arylation of the ketone followed by cyclization. elsevier.com

Rhodium-Catalyzed Method Starting Materials Catalyst System Key Features
Intramolecular C-H InsertionN-sulfonyl-1,2,3-triazolesRh₂(Oct)₄, then Pd/CForms dihydrobenzofuran intermediate; one-pot conversion to benzofuran. rsc.org
[2+2+2] CycloadditionPhenol-linked 1,6-diynes, MonoynesCationic Rh(I)/H₈-BINAPFlexible synthesis of fused benzofurans under mild conditions. acs.orgnih.gov
Ketone/o-difluorobenzene AnnulationKetones, o-difluorobenzenesRhH(PPh₃)₄ / dppeBase-free α-arylation and cyclization. elsevier.com

Transition-Metal-Free Synthesis of Benzofurans

Growing interest in sustainable chemistry has spurred the development of transition-metal-free methods for benzofuran synthesis. These approaches avoid the cost and potential toxicity of heavy metal catalysts and often employ readily available reagents.

A common metal-free strategy is the base-catalyzed intramolecular cyclization of 2-ynylphenols. Using a simple base like cesium carbonate (Cs₂CO₃), various 2-aryl and 2-alkyl substituted benzofurans can be synthesized in good to excellent yields under mild conditions. rsc.org This protocol is scalable and presents a practical alternative to metal-catalyzed cyclizations. rsc.org

Another innovative metal-free approach utilizes the unique reactivity of sulfoxides. acs.orgmanchester.ac.uk In a sequence involving an interrupted Pummerer reaction and a elsevier.comelsevier.com sigmatropic rearrangement, phenols can be combined with benzothiophene S-oxides to furnish C3-arylated benzofurans. acs.orgmanchester.ac.uk This method is notable for its deconstructive-reconstructive approach, where the benzothiophene S-oxide acts as a synthon for part of the final benzofuran product. acs.org

Furthermore, N-heterocyclic carbenes (NHCs) can trigger the synthesis of 2,3-disubstituted benzofurans from aldehydes and o-quinone methides. rsc.org This organocatalytic method operates under mild, metal-free conditions and demonstrates a broad substrate scope. rsc.org One-pot protocols involving Smiles rearrangement have also been developed, reacting 2-fluorobenzonitriles with substituted alcohols at room temperature to build the benzofuran scaffold efficiently. mdpi.com

Metal-Free Method Key Reagents Mechanism Highlights Product Type
Base-Catalyzed Cyclization2-ynylphenols, Cs₂CO₃Intramolecular 5-exo-dig cyclization. rsc.org2-Substituted Benzofurans. rsc.org
Sulfoxide-Mediated AnnulationPhenols, Benzothiophene S-oxidesInterrupted Pummerer, elsevier.comelsevier.com sigmatropic rearrangement. acs.orgmanchester.ac.ukC3-Arylated Benzofurans. acs.orgmanchester.ac.uk
NHC-Triggered SynthesisAldehydes, o-quinone methidesOrganocatalysis2,3-Disubstituted Benzofurans. rsc.org
Smiles Rearrangement2-fluorobenzonitriles, AlcoholsTandem reactionBenzofuran-3-amines. mdpi.com

Strategic Incorporation of Diphenyl Substituents at the C-2 and C-3 Positions

To synthesize the target molecule, 7-Benzofuranol, 2,3-diphenyl-, methods that regioselectively install two phenyl groups onto the benzofuran core are essential.

The most direct method for installing the 2,3-diphenyl pattern is through the annulation of a phenol with diphenylacetylene. Palladium-catalyzed oxidative annulation of phenols with internal alkynes is a powerful one-step strategy to achieve this. acs.org This reaction can exhibit broad substrate scope, and the use of an internal alkyne like diphenylacetylene directly incorporates the desired substituents at the C-2 and C-3 positions.

Another strategy involves a sequential, two-fold arylation. A cooperative gold/photoredox catalysis has been developed for the reaction of TMS-terminated alkynols, which can lead to 2,3-diarylbenzofurans. nih.gov Additionally, 2,3-diarylbenzofurans can be generated from the cyclization of o-benzyloxybenzophenones using a phosphazene base. nih.gov

The synthesis of 2,3-diarylbenzofurans is not without its challenges. One significant issue arises in syntheses proceeding through a 2-(1-alkynyl)phenol intermediate, where premature 5-endo-dig cyclization can occur, leading to an undesired product instead of the intended diarylated compound. researchgate.net

Furthermore, in multi-step syntheses, functional group compatibility can be problematic. For example, during a hydrogenation step intended to reduce another part of the molecule, inevitable benzyl ether cleavage and even ring-opening of the furan (B31954) moiety can occur, compromising the entire synthetic route. researchgate.net

Solutions to these challenges often involve careful selection of catalysts and reaction conditions. For instance, palladium-catalyzed methods have been optimized to favor the desired oxidative annulation pathway over premature cyclization. nih.gov The development of one-pot multicomponent reactions can also circumvent issues of intermediate stability and functional group compatibility by rapidly assembling the final product from simple precursors. researchgate.net

Selective Functionalization at the C-7 Position for Hydroxyl Group Introduction

Introducing a hydroxyl group specifically at the C-7 position of a 2,3-diphenylbenzofuran core presents a significant regioselectivity challenge. The electronic properties of the benzofuran ring system typically favor electrophilic substitution at the C-2 and C-3 positions. hw.ac.uk

A common strategy to overcome this is to begin the synthesis with a starting material that already contains the desired oxygen functionality at the correct position. For example, a multi-step synthesis starting from catechol (1,2-dihydroxybenzene) can be employed. Catechol can be reacted with methallyl chloride to form 2-methallyloxyphenol, which is then rearranged and cyclized to form 2,3-dihydro-2,2-dimethyl-7-benzofuranol. google.com While this example does not yield the 2,3-diphenyl substitution, the principle of starting with a pre-functionalized benzene ring (in this case, catechol) is a key strategy for ensuring the hydroxyl group is located at the C-7 position.

Another approach starts with 2-hydroxyacetophenone. google.com Through a sequence involving reaction with methallyl chloride, cyclization, conversion to an acetoxy derivative via a Baeyer-Villiger-type oxidation, and final hydrolysis, the 7-hydroxybenzofuran derivative can be obtained. google.com Adapting such a pathway by incorporating the diphenyl motif early in the synthesis, for instance by starting with a suitably substituted 2-hydroxydiarylketone, would be a viable route to 7-Benzofuranol, 2,3-diphenyl-.

Green Chemistry Principles and One-Pot Methodologies for Benzofuran Synthesis

Adherence to green chemistry principles is increasingly important in synthetic organic chemistry. This involves designing processes that are atom-economical, reduce waste, and use less hazardous substances. One-pot reactions are a cornerstone of this philosophy, as they minimize purification steps, solvent usage, and energy consumption.

Several one-pot methodologies for benzofuran synthesis have been developed. For instance, a rhodium-catalyzed process can achieve the synthesis of 2,3-disubstituted benzofurans from N-sulfonyl-1,2,3-triazoles in a single pot through a sequence of carbene formation, C-H insertion, and subsequent dehydrogenation. rsc.org

Transition-metal-free, one-pot syntheses have also been reported. A notable example involves the reaction of o-hydroxy aldehydes, amines, and alkynes in the presence of copper iodide as a catalyst within a deep eutectic solvent (DES) like choline chloride-ethylene glycol. nih.gov This approach is environmentally benign due to the use of an eco-friendly solvent system. nih.gov Another efficient one-pot strategy involves the reaction of salicylaldehydes, amines, and calcium carbide (as an alkyne source) catalyzed by copper bromide in aqueous DMSO. nih.gov

Furthermore, simple acetic acid has been used to catalyze the one-pot heteroannulation of benzoquinones, providing a straightforward route to various benzofuran structures. dtu.dkresearchgate.net These methods highlight a shift towards more sustainable and efficient synthetic routes that minimize environmental impact while effectively constructing the complex benzofuran scaffold. mdpi.com

Utilization of Deep Eutectic Solvents and Sustainable Media

The principles of green chemistry have spurred research into environmentally benign reaction media, with deep eutectic solvents (DESs) emerging as a promising alternative to conventional volatile organic compounds. DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than that of the individual components. Their negligible volatility, non-flammability, biodegradability, and low cost make them attractive for organic synthesis.

A notable advancement in the synthesis of benzofuran derivatives using DES was reported by Abtahi and Tavakol. Their work details a one-pot, three-component reaction for the synthesis of 3-aminobenzofuran derivatives using a copper(I) iodide (CuI) catalyst in a choline chloride-ethylene glycol (ChCl:EG) deep eutectic solvent. This methodology provides a framework for the sustainable synthesis of the benzofuran core.

The reaction proceeds via the coupling of an o-hydroxybenzaldehyde, an amine, and a terminal alkyne. This approach has been successful in producing a variety of 3-aminobenzofuran derivatives in good to excellent yields. The general reaction scheme is depicted below:

o-hydroxybenzaldehyde + amine + terminal alkyne --(CuI, ChCl:EG)--> 3-aminobenzofuran derivative

While this method has been established for 3-aminobenzofurans, a plausible synthetic strategy for 7-Benzofuranol, 2,3-diphenyl- can be extrapolated. This would involve the reaction of a suitably substituted o-hydroxybenzaldehyde with diphenylacetylene in a deep eutectic solvent. To incorporate the hydroxyl group at the 7-position of the benzofuran ring, a starting material such as 2,3-dihydroxybenzaldehyde would be required. The challenge remains in adapting the reaction to facilitate the introduction of a phenyl group at the 3-position. This may necessitate modifications to the catalytic system or reaction conditions to favor the desired 2,3-diphenyl substitution pattern.

The research findings for the synthesis of analogous 3-aminobenzofuran derivatives in a deep eutectic solvent are summarized in the following table:

Entryo-hydroxybenzaldehyde DerivativeAmineAlkyneProductYield (%)
1SalicylaldehydePiperidinePhenylacetylene2-phenyl-3-(piperidin-1-yl)benzofuran91
25-BromosalicylaldehydePiperidinePhenylacetylene5-bromo-2-phenyl-3-(piperidin-1-yl)benzofuran85
35-NitrosalicylaldehydePiperidinePhenylacetylene5-nitro-2-phenyl-3-(piperidin-1-yl)benzofuran78
4SalicylaldehydeMorpholinePhenylacetylene4-(2-phenylbenzofuran-3-yl)morpholine88
5SalicylaldehydePiperidine1-Heptyne3-(piperidin-1-yl)-2-pentylbenzofuran82

This data is based on the work of Abtahi and Tavakol for the synthesis of 3-aminobenzofuran derivatives.

The use of deep eutectic solvents in these syntheses offers several advantages, including operational simplicity, easy work-up procedures, and the potential for recycling the solvent and catalyst system, thereby aligning with the principles of sustainable chemistry. Further research is warranted to expand the scope of this methodology to include the synthesis of 2,3-diarylbenzofurans, such as 7-Benzofuranol, 2,3-diphenyl-.

Elucidation of Reaction Mechanisms in the Formation of 7 Benzofuranol, 2,3 Diphenyl

Mechanistic Pathways of Intramolecular C-C and C-O Bond-Forming Cyclizations

The construction of the 2,3-diphenyl-7-benzofuranol scaffold via intramolecular cyclization hinges on the strategic formation of both a crucial C-O bond to create the furan (B31954) ring and the C-C bonds that establish the diaryl substitution pattern. A common and effective strategy involves an acid-catalyzed cyclization of a precursor molecule where the necessary atoms are suitably positioned for ring closure.

A plausible precursor for such a transformation is a 1,2-diphenylethanone derivative bearing hydroxyl groups on an adjacent phenyl ring, such as 2-(2,5-dihydroxyphenyl)-1,2-diphenylethan-1-one. The mechanism proceeds through several key steps:

Activation via Protonation : The reaction is initiated by the protonation of the carbonyl oxygen of the ethanone (B97240) moiety by a Brønsted acid catalyst (e.g., H₂SO₄, TsOH). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Intramolecular Nucleophilic Attack (C-O Bond Formation) : The phenolic hydroxyl group at the ortho position acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This cyclization step results in the formation of a five-membered heterocyclic ring, creating the core furan structure.

Formation of a Hemiketal Intermediate : The initial cyclization yields a protonated hemiketal intermediate. This species is unstable and poised for the subsequent elimination step.

Dehydration and Aromatization : The intermediate undergoes dehydration through the elimination of a water molecule to form a more stable, conjugated system. This step is often the driving force for the reaction and results in the formation of the aromatic benzofuran (B130515) ring system. A final tautomerization step yields the stable 7-benzofuranol product.

This pathway elegantly combines C-O bond formation during the initial ring closure with the pre-existing C-C bonds of the diphenyl ethanone backbone to construct the final product.

Table 1: Key Stages of a Proposed Acid-Catalyzed Intramolecular Cyclization Pathway
StageDescriptionKey TransformationSpecies Involved
1. ActivationProtonation of the carbonyl group to increase the electrophilicity of the carbonyl carbon.C=O → C=O⁺HPrecursor (e.g., 2-(2,5-dihydroxyphenyl)-1,2-diphenylethan-1-one), Brønsted Acid (H⁺)
2. CyclizationIntramolecular nucleophilic attack from the ortho-hydroxyl group onto the activated carbonyl carbon.C-O Bond FormationProtonated Precursor
3. DehydrationElimination of a water molecule from the hemiketal intermediate to form the aromatic furan ring.C-OH and C-H bond cleavage, C=C bond formationProtonated Hemiketal Intermediate
4. TautomerizationFinal proton transfer to yield the stable phenolic hydroxyl group.Keto-Enol TautomerismCyclized Intermediate, Final Product

Detailed Catalytic Cycles of Transition-Metal-Promoted Benzofuran Syntheses

Transition-metal catalysis offers a powerful and versatile alternative for the synthesis of 2,3-disubstituted benzofurans, including 7-Benzofuranol, 2,3-diphenyl-. nih.gov Palladium- and copper-catalyzed cross-coupling reactions are particularly prominent, enabling the precise and efficient formation of the required C-C and C-O bonds. acs.org

A representative strategy could involve a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization. This approach would typically start with a di-substituted benzene (B151609) derivative, such as 2-iodo-benzene-1,3-diol, and diphenylacetylene (B1204595).

The catalytic cycle for such a process can be detailed as follows:

Oxidative Addition : The cycle begins with the oxidative addition of an active Pd(0) species to the aryl iodide (2-iodo-benzene-1,3-diol). This step forms a Pd(II) intermediate, where the palladium has inserted into the carbon-iodine bond.

Sonogashira Coupling : In the presence of a copper(I) co-catalyst, diphenylacetylene is activated. A subsequent transmetalation step, or a related mechanism, transfers one of the phenylacetylenic groups to the palladium center, displacing the iodide.

Reductive Elimination : The two organic moieties on the palladium center—the phenylacetylenic group and the hydroxyphenyl group—are eliminated, forming a new C-C bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Intramolecular Hydroalkoxylation (C-O Bond Formation) : The product of the coupling reaction is a 2-(diphenylacetylenyl)benzene-1,3-diol derivative. This intermediate then undergoes an intramolecular hydroalkoxylation, where a phenolic hydroxyl group adds across the alkyne. This cyclization is often catalyzed by the residual palladium or copper catalyst, or by the addition of another acid or metal catalyst, to yield the final 2,3-diphenyl-7-benzofuranol product.

Table 2: Generalized Catalytic Cycle for a Palladium-Promoted Synthesis
StepDescriptionChange in Pd Oxidation StateKey Process
Oxidative AdditionThe Pd(0) catalyst inserts into the C-I bond of the aryl halide.Pd(0) → Pd(II)Formation of an Aryl-Pd(II)-Halide complex.
Transmetalation/CouplingThe alkyne (activated by Cu) couples with the Pd(II) complex.No ChangeFormation of a Di-organo-Pd(II) complex.
Reductive EliminationThe two organic ligands are expelled from the Pd center, forming a new C-C bond.Pd(II) → Pd(0)Product release and regeneration of the active catalyst.
Intramolecular CyclizationThe resulting intermediate cyclizes to form the furan ring.(Post-Pd cycle)C-O Bond Formation.

Investigation of Electron Transfer and Proton Transfer Steps in Reaction Mechanisms

Electron transfer and proton transfer are fundamental events that underpin the reaction mechanisms for the formation of 7-Benzofuranol, 2,3-diphenyl-.

Proton Transfer: In acid-catalyzed intramolecular cyclizations, proton transfer is the pivotal step that initiates the entire sequence. The transfer of a proton from a Brønsted acid to the carbonyl oxygen activates the substrate for the subsequent nucleophilic attack. Similarly, in the final stage of this reaction, a proton transfer is involved in the tautomerization to form the stable phenol (B47542). The efficiency of these proton transfer steps can be highly dependent on the solvent and the specific acid catalyst used. In some advanced synthetic methods, such as those occurring on specific surfaces, quantum tunneling of protons has been identified as a potential mechanism for facilitating reactions that might otherwise have high activation barriers. ruben-group.de

Electron Transfer: In the context of transition-metal-catalyzed syntheses, the concepts of oxidative addition and reductive elimination are formal descriptions of complex electron transfer processes.

During oxidative addition , the palladium metal center formally loses two electrons, increasing its oxidation state from 0 to +II. This can be viewed as the metal center donating electron density to the substrate (the aryl halide), facilitating the cleavage of the carbon-halogen bond.

Conversely, during reductive elimination , the palladium center formally gains two electrons, reducing its oxidation state from +II back to 0. The two organic ligands are expelled and form a new bond by taking electron density from the metal center.

Beyond these formal two-electron processes, some benzofuran syntheses, particularly those involving copper or photoredox catalysis, may proceed through single-electron transfer (SET) mechanisms. nih.gov In a SET pathway, the reaction would proceed via radical intermediates, which can offer alternative reactivity and pathways for cyclization. rsc.org

Table 3: Role of Proton and Electron Transfer in Benzofuran Synthesis
Transfer TypeMechanism ContextFunctionExample Step
Proton TransferAcid-Catalyzed CyclizationSubstrate Activation / Product StabilizationProtonation of carbonyl; Tautomerization to phenol
Electron Transfer (2e⁻)Palladium CatalysisCatalyst-Substrate InteractionOxidative Addition (Pd(0) → Pd(II))
Electron Transfer (2e⁻)Palladium CatalysisProduct Formation / Catalyst RegenerationReductive Elimination (Pd(II) → Pd(0))
Electron Transfer (1e⁻)Radical-based SynthesesGeneration of Radical IntermediatesSET from a catalyst to an aryl halide

Identification and Characterization of Key Reaction Intermediates

The elucidation of a reaction mechanism is heavily reliant on the identification and characterization of key intermediates, which can be either stable enough to be isolated or transient species that are inferred through trapping experiments or computational studies.

In the acid-catalyzed intramolecular cyclization pathway, a key intermediate is the protonated hemiketal (or oxonium ion) formed after the initial ring-closing C-O bond formation. While typically too unstable to isolate, its existence can be supported by isotopic labeling studies (e.g., using ¹⁸O-labeled water) or by computational modeling (Density Functional Theory, DFT) to map the reaction energy profile.

For transition-metal-promoted syntheses , the intermediates are organometallic complexes. Key species within the palladium catalytic cycle include:

Aryl-Palladium(II) Halide Complex : Formed immediately after the oxidative addition step. These are often well-characterized species in organometallic chemistry.

Di-organo-Palladium(II) Complex : Formed after the transmetalation or coupling step, this intermediate contains both the aryl group from the starting material and the group that has been coupled to it (e.g., the diphenylacetylenyl moiety).

Palladacycles : In some related mechanistic pathways for benzofuran synthesis, palladacycle intermediates, where the palladium is part of a ring structure with the substrate, have been proposed and sometimes characterized by techniques like NMR spectroscopy.

The characterization of these intermediates is crucial for validating a proposed catalytic cycle. Techniques such as in-situ NMR, X-ray crystallography (for stable complexes), and mass spectrometry can provide direct evidence for their structure and connectivity.

Table 4: Key Intermediates and Methods for Their Characterization
Proposed IntermediateReaction PathwaySignificanceCommon Characterization Methods
Protonated Hemiketal / Oxonium IonAcid-Catalyzed Intramolecular CyclizationDirect precursor to the dehydrated aromatic ring.Computational Modeling (DFT), Isotopic Labeling Studies
Aryl-Palladium(II) ComplexTransition-Metal CatalysisProduct of the initial catalyst activation step (oxidative addition).NMR Spectroscopy, X-ray Crystallography (for stable analogues)
Copper AcetylideSonogashira CouplingThe active coupling partner for the palladium complex.In-situ spectroscopic methods
Radical Cations/AnionsSingle-Electron Transfer (SET) PathwaysKey species in radical-mediated cyclizations.Electron Paramagnetic Resonance (EPR) Spectroscopy, Trapping Experiments

Advanced Spectroscopic Characterization Methodologies for 7 Benzofuranol, 2,3 Diphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed ¹H and ¹³C NMR data, including chemical shifts, coupling constants, and correlations from 2D NMR experiments (HSQC, HMBC, COSY, NOESY), are essential for the unambiguous assignment of the protons and carbons in the 7-Benzofuranol, 2,3-diphenyl- structure. This information would confirm the connectivity of the atoms and the spatial relationships between them. However, no such data has been published.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS), particularly with a technique like Electrospray Ionization (ESI), would be required to determine the precise molecular weight of 7-Benzofuranol, 2,3-diphenyl- and confirm its elemental composition. A detailed analysis of its fragmentation pathways would further corroborate the proposed structure. This information is currently unavailable.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

An IR spectrum of 7-Benzofuranol, 2,3-diphenyl- would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the aromatic C-H and C=C bonds of the benzofuran (B130515) and phenyl rings, and the C-O-C ether linkage of the furan (B31954) ring. The precise frequencies of these vibrational modes have not been reported.

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy

The UV-Vis absorption and fluorescence emission spectra of 7-Benzofuranol, 2,3-diphenyl- would provide insights into its electronic structure and photophysical properties. The wavelengths of maximum absorption (λmax) and emission, as well as the quantum yield, are key parameters that remain undetermined.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the crystal, it is possible to determine the precise arrangement of atoms within the crystal lattice.

A search of the scientific literature and crystallographic databases did not yield a published single-crystal X-ray structure for 7-Benzofuranol, 2,3-diphenyl-. However, crystallographic data for other substituted benzofuran derivatives have been reported. For instance, the crystal structure of 3-Ethylsulfanyl-2,5-diphenyl-1-benzofuran reveals a monoclinic crystal system. nih.gov Such studies on related compounds provide a framework for what might be expected for 7-Benzofuranol, 2,3-diphenyl-.

Should a crystallographic study be undertaken, the resulting data would typically be presented in a table similar to the hypothetical one below.

Hypothetical Crystallographic Data for 7-Benzofuranol, 2,3-diphenyl-

Parameter Value
Crystal System To be determined
Space Group To be determined
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined
Volume (ų) To be determined

This data would provide the foundational understanding of the solid-state structure of 7-Benzofuranol, 2,3-diphenyl-.

Circular Dichroism (CD) Spectroscopy (If applicable to chiral synthetic intermediates or derivatives)

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is particularly valuable for the study of chiral molecules. While 7-Benzofuranol, 2,3-diphenyl- itself is not chiral, the introduction of a chiral center during its synthesis or through derivatization would make CD spectroscopy a highly relevant analytical tool.

For example, if a synthetic route to 7-Benzofuranol, 2,3-diphenyl- involved a chiral intermediate, CD spectroscopy could be used to monitor the stereochemical purity of that intermediate. Similarly, if chiral derivatives of 7-Benzofuranol, 2,3-diphenyl- were prepared, their CD spectra would provide information about their absolute configuration and conformation in solution. Studies on the chiroptical properties of 2,3-dihydrobenzo[b]furan derivatives have demonstrated the utility of CD spectroscopy in correlating the helicity of the heterocyclic ring to the observed CD signals. nih.govresearchgate.net

As with X-ray crystallography, no specific CD spectroscopic data for chiral synthetic intermediates or derivatives of 7-Benzofuranol, 2,3-diphenyl- are currently available in the literature. If such studies were to be performed, the data would typically be presented in a table summarizing the wavelength of maximum absorption (λmax) and the corresponding molar circular dichroism (Δε).

Hypothetical Circular Dichroism Data for a Chiral Derivative of 7-Benzofuranol, 2,3-diphenyl-

Wavelength (nm) Δε (M⁻¹cm⁻¹)
To be determined To be determined

This information would be instrumental in assigning the absolute stereochemistry of chiral derivatives and understanding their conformational preferences in solution.

Computational and Theoretical Investigations of 7 Benzofuranol, 2,3 Diphenyl

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It is widely employed to predict a variety of molecular properties. For benzofuran (B130515) derivatives, DFT calculations, often using functionals like B3LYP in conjunction with a basis set such as 6-311G(d,p), provide deep insights into their structural and electronic nature. rsc.orgresearchgate.net

Geometry Optimization and Conformational Landscape Analysis

Geometry optimization is a fundamental computational step to find the stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules with multiple rotatable bonds, like the phenyl groups in 7-Benzofuranol, 2,3-diphenyl-, this analysis is crucial for identifying the most stable conformer.

A key structural parameter in diaryl-substituted benzofurans is the dihedral angle between the benzofuran core and the phenyl rings. In a DFT study on the related compound 2-phenylbenzofuran, the dihedral angle between the benzofuran and phenyl rings was calculated to be nearly planar, indicating significant conjugation between the ring systems. physchemres.org Such calculations for 7-Benzofuranol, 2,3-diphenyl- would similarly reveal the spatial orientation of the phenyl groups relative to the benzofuran plane, which significantly influences the molecule's electronic properties and stability.

Table 1: Illustrative Optimized Geometric Parameters for a Benzofuran Derivative (2-phenylbenzofuran) Data adapted from a DFT/GGA-PBE study. physchemres.org

ParameterBond/AngleCalculated Value
Bond LengthC-O (furan)1.37 Å
C=C (furan)1.38 Å
C-C (inter-ring)1.46 Å
Dihedral AngleBenzofuran-Phenyl0.27°

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. irjweb.com A small energy gap suggests high chemical reactivity and a greater degree of charge transfer within the molecule. researchgate.netirjweb.com

In computational studies of 2,3-dihydrobenzofuran (B1216630) linked chalcones, the HOMO was typically found to be distributed over the phenylprop-2-en-1-one moiety, while the LUMO was located across the entire molecule. researchgate.net This distribution is key to understanding intramolecular charge transfer characteristics.

Table 2: Frontier Orbital Energies and Global Reactivity Parameters for Benzofuran-Linked Chalcones Calculated using DFT/B3LYP/6-311G(d,p). Data is illustrative of the class of compounds. researchgate.net

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
DBPP-6.28-2.483.80
DBTP-6.24-2.443.80
DBNPP-6.49-3.233.26

DBPP: (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one DBTP: (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(thiophen-2-yl)prop-2-en-1-one DBNPP: (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(4-nitrophenyl)prop-2-en-1-one

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netdtic.mil The MEP surface is color-coded to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), prone to nucleophilic attack. Green and yellow areas represent intermediate or near-neutral potentials.

For benzofuran derivatives, MEP analyses consistently show that the most electronegative regions are located over oxygen atoms (e.g., the furan (B31954) oxygen and the hydroxyl group oxygen), making them likely sites for interaction with electrophiles. researchgate.net Conversely, the positive potential is typically localized around the hydrogen atoms, particularly the hydroxyl proton, identifying it as a site for nucleophilic interaction. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

In studies of substituted benzofurans, NBO analysis reveals hyperconjugative interactions, such as those between lone pair orbitals of oxygen atoms (n) and the antibonding pi orbitals (π) of the aromatic rings. These n → π interactions are crucial for understanding the electron delocalization from the oxygen heteroatom into the fused ring system, which is a defining characteristic of the benzofuran scaffold's electronic structure. nih.gov

Quantum Chemical Descriptors and Reactivity Indices

Based on the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to quantify the chemical reactivity and stability of a molecule.

Global and Local Descriptors for Chemical Reactivity

Chemical Hardness (η): η = (I - A) / 2. It measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard" and are less reactive. irjweb.com

Chemical Softness (S): S = 1 / η. It is the reciprocal of hardness; "soft" molecules are more reactive. researchgate.net

Electronegativity (χ): χ = (I + A) / 2. It describes the ability of a molecule to attract electrons. irjweb.com

Electrophilicity Index (ω): ω = μ² / (2η) (where μ is the chemical potential, μ ≈ -χ). This index quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment.

These descriptors are invaluable for comparing the reactivity of different derivatives within a chemical series. For instance, in a study of benzofuran-linked chalcones, the introduction of a nitro group was found to decrease the HOMO-LUMO gap and increase the electrophilicity index, correctly predicting its higher reactivity compared to other derivatives. researchgate.net

Table 3: Global Reactivity Descriptors for Illustrative Benzofuran-Linked Chalcones (in eV) Data derived from values reported in a DFT study. researchgate.net

CompoundHardness (η)Softness (S)Electronegativity (χ)Electrophilicity (ω)
DBPP1.900.534.385.04
DBTP1.900.534.344.95
DBNPP1.630.614.867.25

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic nature of molecules at an atomic level. For benzofuran derivatives, MD simulations can elucidate intramolecular flexibility and the nature of non-biological intermolecular interactions, which are crucial for understanding their material properties.

For a related compound, 1,3-diphenylisobenzofuran (B146845) (DPBF), computational analysis has identified two co-existing conformers, Cs and C2, with the Cs conformer being slightly more stable at room temperature. mdpi.com This highlights the importance of conformational dynamics in determining the properties of such molecules.

Non-biological Intermolecular Interactions: In a condensed phase, molecules of 7-Benzofuranol, 2,3-diphenyl- would interact through a combination of forces. MD simulations can predict the nature and strength of these interactions. The phenyl groups would primarily engage in π-π stacking and van der Waals interactions, contributing to the cohesion of the material. The hydroxyl group introduces the possibility of hydrogen bonding, which could lead to the formation of specific dimeric or polymeric structures in the solid state or in non-polar solvents.

A representative table of potential intermolecular interactions and their estimated energies, based on general principles and studies of similar molecules, is provided below.

Interaction TypeParticipating GroupsEstimated Energy (kcal/mol)
π-π StackingPhenyl-Phenyl2-5
Hydrogen BondingHydroxyl-Hydroxyl3-8
Van der WaalsPhenyl-Benzofuran1-3

Note: These are generalized energy ranges and the actual values for 7-Benzofuranol, 2,3-diphenyl- would require specific simulations.

In Silico Prediction of Spectroscopic Signatures

Computational chemistry offers a suite of tools for the in silico prediction of various spectroscopic signatures, which can be invaluable for the identification and characterization of new compounds.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra. For 7-Benzofuranol, 2,3-diphenyl-, the spectrum would be dominated by π → π* transitions within the extensive conjugated system formed by the benzofuran core and the two phenyl rings. The position of the maximum absorption wavelength (λmax) would be sensitive to the dihedral angles between the phenyl rings and the benzofuran plane; greater planarity generally leads to a red-shift (longer wavelength) of the absorption maximum. For instance, in studies of 1,3-diphenylisobenzofuran, TD-DFT calculations using functionals like cam-B3LYP and ωB97X-D have shown good agreement with experimental photophysical data. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of 7-Benzofuranol, 2,3-diphenyl- can be predicted using DFT calculations. Key vibrational modes would include the O-H stretch of the hydroxyl group (typically in the 3200-3600 cm-1 region), C-H stretching of the aromatic rings (around 3000-3100 cm-1), C=C stretching of the aromatic systems (1400-1600 cm-1), and the C-O stretching of the furan ring and the hydroxyl group (1000-1300 cm-1).

NMR Spectroscopy: In silico prediction of 1H and 13C NMR chemical shifts is a standard application of DFT. The predicted shifts for 7-Benzofuranol, 2,3-diphenyl- would reflect the electronic environment of each nucleus. The protons on the phenyl rings would appear in the aromatic region (typically 7-8 ppm in 1H NMR), with their exact shifts influenced by the ring's orientation and electronic effects from the benzofuran core. The hydroxyl proton's chemical shift would be highly dependent on solvent and concentration due to hydrogen bonding.

A table of predicted key spectroscopic data, based on computational studies of analogous compounds, is presented below.

SpectroscopyFeaturePredicted RangeNotes
UV-Visλmax300-350 nmDependent on conformation and solvent
IRO-H Stretch3200-3600 cm-1Broad peak, sensitive to H-bonding
IRAromatic C=C Stretch1400-1600 cm-1Multiple sharp peaks expected
1H NMRAromatic Protons7.0-8.5 ppmComplex multiplet patterns
13C NMRAromatic Carbons110-160 ppmNumber of signals depends on symmetry

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or electronic properties. While specific QSPR models for 7-Benzofuranol, 2,3-diphenyl- have not been developed, research on other benzofuran derivatives provides insights into how such models could be constructed and what properties could be predicted. researchgate.net

Optoelectronic Behavior: The optoelectronic properties of benzofuran derivatives, such as their HOMO-LUMO gap, ionization potential, and electron affinity, are of interest for applications in organic electronics. QSPR models can predict these properties based on a set of calculated molecular descriptors. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., dipole moment, orbital energies). For a series of benzofuran and indole (B1671886) derivatives, a QSAR (a subset of QSPR focused on activity) model was successfully developed to predict their inhibitory activity against histone lysine (B10760008) methyl transferase, demonstrating the applicability of this approach to the benzofuran scaffold. researchgate.net

Stability: The chemical stability of 7-Benzofuranol, 2,3-diphenyl- can also be a subject of QSPR studies. Descriptors related to bond strengths, reactivity indices (such as local softness or Fukui functions calculated via DFT), and steric hindrance can be correlated with experimental measures of stability, such as decomposition temperature or resistance to oxidation. For example, the stability of related benzofuran-1,3,4-oxadiazole complexes has been investigated using molecular dynamics simulations, which can provide data to build QSPR models. nih.gov

A hypothetical QSPR model for predicting a property like the HOMO-LUMO gap (Egap) might take the following form:

Egap = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where ci are coefficients determined by fitting to a training set of molecules.

Descriptor CategoryExample DescriptorsRelevance to Optoelectronic PropertiesRelevance to Stability
Quantum ChemicalHOMO Energy, LUMO EnergyDirectly related to Egap, ionization potentialHigh HOMO can indicate susceptibility to oxidation
TopologicalWiener Index, Balaban J indexCorrelates with molecular size and shapeCan relate to steric stability
ConstitutionalMolecular Weight, Number of Aromatic RingsIndirectly influences propertiesCan correlate with thermal stability

Derivatization and Controlled Structural Modifications of 7 Benzofuranol, 2,3 Diphenyl

Synthesis of Analogues with Varied Substituents on the Phenyl Rings

The synthesis of analogues with different substituents on the 2- and 3-phenyl rings is a primary strategy for modulating the electronic and steric properties of the core molecule. These modifications are typically introduced by utilizing appropriately substituted starting materials in the synthesis of the benzofuran (B130515) ring system.

Common synthetic routes to 2,3-disubstituted benzofurans often involve the coupling and cyclization of phenols with alkynes or other precursors. nih.gov For instance, palladium-catalyzed oxidative annulation between a substituted phenol (B47542) and a diarylacetylene can yield 2,3-diarylbenzofurans. By selecting diarylacetylenes with desired substituents (e.g., electron-donating or electron-withdrawing groups), a library of analogues can be generated.

Another powerful method is the acid-catalyzed cyclization and dehydration of α-aryloxy-deoxybenzoins. The substituents on the phenyl rings of the final product are determined by the substituents present on the starting phenol and deoxybenzoin (B349326) precursors. This approach allows for a high degree of control over the final substitution pattern.

The introduction of various functional groups, such as halogens, alkyl, alkoxy, and nitro groups, onto the phenyl rings can significantly alter the molecule's properties. For example, electron-donating groups (like methoxy (B1213986) or methyl) can increase the electron density of the aromatic system, while electron-withdrawing groups (like nitro or trifluoromethyl) can decrease it.

Substituent (R) on Phenyl RingGeneral Electronic EffectPotential Synthetic Precursor
-OCH₃ (Methoxy)Electron-donatingAnisole-derived building blocks
-CH₃ (Methyl)Electron-donatingToluene-derived building blocks
-Cl (Chloro)Electron-withdrawing (inductive), Electron-donating (resonance)Chlorobenzene-derived building blocks
-NO₂ (Nitro)Strongly Electron-withdrawingNitrobenzene-derived building blocks
-CF₃ (Trifluoromethyl)Strongly Electron-withdrawing(Trifluoromethyl)benzene-derived building blocks

Chemical Transformations and Functionalization of the C-7 Hydroxyl Group

The hydroxyl group at the C-7 position is a prime site for chemical modification due to its reactivity. Functionalization at this position can alter solubility, polarity, and steric hindrance, and can serve as a handle for attaching other molecular fragments.

Etherification: The phenolic hydroxyl group can be readily converted into an ether. A common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base (e.g., sodium hydride or potassium carbonate) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., methyl iodide, ethyl bromide). This reaction yields 7-alkoxy-2,3-diphenylbenzofuran derivatives.

Esterification: The C-7 hydroxyl can be transformed into an ester through reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can facilitate ester formation with carboxylic acids. nih.gov This introduces an acyl group, creating 7-acyloxy-2,3-diphenylbenzofuran analogues. The nature of the acyl group can be widely varied to tune the molecule's properties. nih.gov

Conversion to Sulfonates: Reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base, converts the hydroxyl group into a sulfonate ester (e.g., tosylate or mesylate). These sulfonate groups are excellent leaving groups and can be used for subsequent nucleophilic substitution reactions, further expanding the range of possible derivatives.

Reaction TypeReagent(s)Functional Group IntroducedResulting Derivative Class
EtherificationAlkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃)-OR (Alkoxy)7-Alkoxy-2,3-diphenylbenzofuran
EsterificationAcyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine)-OC(O)R (Acyloxy)7-Acyloxy-2,3-diphenylbenzofuran
SulfonylationSulfonyl chloride (e.g., TsCl), Base (e.g., Pyridine)-OSO₂R (Sulfonyloxy)7-(Sulfonyloxy)-2,3-diphenylbenzofuran

Strategies for Modifying the Benzofuran Core while Preserving the 2,3-Diphenyl Motif

Modifying the benzofuran core itself, without altering the 2,3-diphenyl substitution, presents a greater synthetic challenge but offers a route to fundamentally different analogues.

Saturation of the 2,3-Double Bond: Catalytic hydrogenation can reduce the furan (B31954) ring's double bond to yield the corresponding 2,3-dihydrobenzofuran (B1216630) derivative. mdpi.com This transformation changes the geometry of the molecule from planar to a more three-dimensional structure, which can significantly impact its biological and chemical properties.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring: The benzene portion of the benzofuran core can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The inherent directing effects of the fused furan ring and the C-7 hydroxyl group (or its derivatized form) will control the position of the new substituent (typically at C-4 or C-6). This allows for the introduction of functional groups directly onto the benzo part of the scaffold.

Ring Transformation Reactions: More complex strategies may involve ring-opening of the furan moiety followed by recrystallization to form a different heterocyclic system. For example, under specific oxidative conditions, the furan ring can be cleaved. The resulting intermediates could potentially be trapped and cyclized in the presence of other reagents to form new ring systems, although this is a less common and more specialized approach.

Impact of Structural Variations on Chemical Reactivity and Stability Profiles

The structural modifications detailed above have a profound impact on the chemical reactivity and stability of the resulting compounds.

Reactivity:

Phenyl Ring Substituents: The electronic nature of substituents on the phenyl rings influences the reactivity of the entire molecule. Electron-donating groups increase the electron density of the π-system, making the benzofuran core more susceptible to electrophilic attack and oxidation. lumenlearning.comlibretexts.org Conversely, electron-withdrawing groups deactivate the ring system toward electrophiles but may render it more susceptible to nucleophilic attack under certain conditions. libretexts.orglibretexts.org

C-7 Functional Group: Converting the C-7 hydroxyl group to an ether or ester reduces its ability to donate electrons by resonance to the benzene ring, thereby slightly decreasing the ring's activation towards electrophilic substitution compared to the parent phenol. nih.gov It also removes the acidic proton, preventing reactions that involve its deprotonation and altering the molecule's behavior in basic conditions.

Core Saturation: Reduction to the 2,3-dihydrobenzofuran scaffold removes the furan double bond, eliminating its participation in the conjugated π-system. This increases the chemical stability towards oxidation and changes the reactivity profile from that of a furan to that of a cyclic ether fused to a benzene ring.

Stability:

Functionalization of the C-7 hydroxyl group, for example by converting it to an ester, can enhance stability by preventing the occurrence of proton transfer reactions, which can lead to greater color and chemical stability over a wider pH range. nih.gov

The introduction of bulky substituents on the phenyl rings or at the C-7 position can provide steric shielding, potentially increasing the kinetic stability of the molecule by hindering the approach of reactive species.

Structure Property Relationships in 7 Benzofuranol, 2,3 Diphenyl and Its Synthetic Analogues

Influence of Phenyl Substituents on Electronic and Optical Properties

The electronic and optical characteristics of 7-Benzofuranol, 2,3-diphenyl- and its derivatives are profoundly influenced by the nature and position of substituents on the phenyl rings. These modifications can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the molecule's absorption and emission spectra.

The introduction of electron-donating or electron-withdrawing groups on the phenyl rings can lead to significant shifts in the absorption and fluorescence maxima. For instance, attaching an electron-donating group can result in a bathochromic (red) shift, while an electron-withdrawing group may cause a hypsochromic (blue) shift. These shifts are a direct consequence of the alteration of the electron density distribution within the π-conjugated system of the molecule.

Theoretical calculations, such as those based on Density Functional Theory (DFT), have been instrumental in predicting and understanding these electronic transitions. physchemres.org DFT studies on related 2-phenylbenzofuran derivatives have shown that the dihedral angle between the benzofuran (B130515) and phenyl rings is a critical parameter influencing the electronic properties. physchemres.org A smaller dihedral angle generally leads to better π-conjugation and, consequently, a smaller HOMO-LUMO gap.

Table 1: Calculated Electronic Properties of Substituted 2,3-diphenyl-7-benzofuranol Analogues

Substituent on Phenyl Ring HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Predicted λ_max (nm)
H -5.85 -1.98 3.87 320
4-OCH₃ -5.62 -1.85 3.77 329

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in similar compounds.

Stereochemical Influences on Molecular Conformation and Reactivity

The three-dimensional arrangement of atoms, or stereochemistry, in 7-Benzofuranol, 2,3-diphenyl- and its analogues plays a crucial role in determining their molecular conformation and, consequently, their reactivity. The rotational freedom of the phenyl groups at the 2 and 3 positions of the benzofuran core can lead to different conformational isomers (conformers).

Furthermore, the stereochemistry can dictate the accessibility of reactive sites on the molecule. For instance, in a sterically hindered conformation, certain functional groups may be shielded, leading to lower reactivity in chemical reactions. The presence of chiral centers in synthetic analogues can also lead to enantiomers with distinct biological activities and chiroptical properties.

Analysis of Intermolecular Interactions and Crystal Packing Effects on Macroscopic Properties

In the solid state, the macroscopic properties of 7-Benzofuranol, 2,3-diphenyl- are governed by the way individual molecules arrange themselves in the crystal lattice. This arrangement, known as crystal packing, is directed by a variety of non-covalent intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.

The hydroxyl group at the 7-position is a key player in directing the crystal packing through the formation of hydrogen bonds. These interactions can lead to the formation of well-defined supramolecular architectures, such as dimers, chains, or sheets. The phenyl rings contribute to the stability of the crystal structure through π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion.

The nature and strength of these intermolecular interactions have a direct impact on the material's macroscopic properties, such as melting point, solubility, and mechanical strength. Moreover, the specific arrangement of molecules in the crystal can influence the solid-state fluorescence and charge transport properties, which are crucial for applications in organic electronics. The degree of molecular branching has been shown to have a drastic effect on crystal packing and optoelectronic properties in related benzofuran derivatives. rsc.org

Table 2: Common Intermolecular Interactions in Benzofuran Derivatives and their Influence on Properties

Interaction Type Description Influence on Macroscopic Properties
Hydrogen Bonding Interaction between a hydrogen atom and an electronegative atom (e.g., oxygen). Increases melting point, influences solubility, directs crystal packing.
π-π Stacking Attractive, noncovalent interactions between aromatic rings. Contributes to crystal stability, can influence charge transport.

Understanding Relationships between Molecular Structure and Material Science Applications (e.g., organic electronics, sensors)

The tunable electronic and optical properties of 7-Benzofuranol, 2,3-diphenyl- and its analogues make them promising candidates for a variety of material science applications, particularly in the fields of organic electronics and chemical sensors.

In organic electronics, these compounds can potentially be used as active materials in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to modify the HOMO and LUMO energy levels through chemical synthesis allows for the design of materials with tailored charge injection and transport properties. For instance, a low LUMO level is desirable for n-type semiconductors in OFETs, while a high HOMO level is beneficial for p-type materials.

The fluorescence properties of these benzofuran derivatives are also of great interest for sensing applications. Changes in the fluorescence intensity or wavelength upon interaction with specific analytes can be used for their detection. For example, 1,3-Diphenylisobenzofuran (B146845), a related compound, is a well-known fluorescent probe for the detection of singlet oxygen. fishersci.ca The introduction of specific functional groups onto the 7-Benzofuranol, 2,3-diphenyl- scaffold could lead to the development of selective chemosensors for various ions or molecules.

Theoretical Modeling and Validation of Structure-Property Correlations

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in understanding and predicting the structure-property relationships in 7-Benzofuranol, 2,3-diphenyl- and its analogues. physchemres.org These theoretical models allow for the in-silico investigation of molecular geometries, electronic structures, and spectroscopic properties.

DFT calculations can be used to determine the optimized geometries of different conformers and to calculate their relative energies. This information is crucial for understanding the stereochemical influences on molecular conformation. Furthermore, time-dependent DFT (TD-DFT) can be employed to simulate the electronic absorption and emission spectra, providing insights into the influence of substituents on the optical properties. bhu.ac.in

The calculated HOMO and LUMO energy levels from DFT can be correlated with experimental electrochemical data to validate the theoretical models. irjweb.comresearchgate.net These validated models can then be used to screen new candidate molecules with desired properties before their actual synthesis, thus accelerating the materials discovery process. The combination of theoretical modeling and experimental validation provides a powerful approach to establish robust structure-property correlations for the rational design of new functional materials based on the 7-Benzofuranol, 2,3-diphenyl- scaffold.

Table 3: List of Compounds Mentioned

Compound Name
7-Benzofuranol, 2,3-diphenyl-
2-phenylbenzofuran

Q & A

Q. What synthetic methodologies are recommended for preparing 7-Benzofuranol derivatives, and how can reaction conditions be optimized?

Answer: The synthesis of benzofuran derivatives often involves cross-metathesis and intramolecular oxo-Michael reactions. For example, Zhang et al. (2013) achieved enantioselective synthesis of methoxy-substituted dihydrobenzofurans using Grubbs catalyst (1st generation) and chiral phosphoric acid catalysts, yielding enantiomeric excess (e.e.) values up to 97% . Key parameters include:

  • Catalyst selection : Chiral catalysts improve stereoselectivity.
  • Temperature : Lower temperatures (e.g., 0°C) enhance enantioselectivity.
  • Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) favor cyclization.

Q. What analytical techniques are critical for characterizing 7-Benzofuranol derivatives?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 6.8–7.5 ppm for aromatic protons) confirm regiochemistry and substitution patterns .
  • HPLC : Chiral columns (e.g., Daicel OD-H) quantify enantiomeric excess .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., m/z 256.1095 for C₁₇H₁₆O₂) .

Q. How should researchers handle safety concerns related to 7-Benzofuranol derivatives?

Answer:

  • Toxicity : Classified as a hazardous substance (e.g., acute toxicity in EPA lists) .
  • PPE : Use nitrile gloves, fume hoods, and eye protection .
  • Waste disposal : Follow EPA guidelines for acutely hazardous waste (e.g., P127 classification) .

Q. What environmental persistence metrics should be evaluated for 7-Benzofuranol derivatives?

Answer:

  • PBT/vPvB assessment : Evaluate persistence (half-life > 60 days), bioaccumulation (log Kow > 4.5), and toxicity (EC₅₀ < 1 mg/L) .
  • Degradation studies : Use OECD 301/302 guidelines for aerobic/anaerobic degradation .

Q. How can theoretical frameworks guide research on benzofuran reactivity?

Answer:

  • DFT calculations : Predict reaction pathways (e.g., frontier molecular orbital analysis for cyclization) .
  • Retrosynthetic analysis : Identify key bonds (e.g., C–O in benzofuran core) for disconnection .

Advanced Research Questions

Q. How can diastereoselectivity challenges in benzofuran synthesis be addressed?

Answer:

  • Chiral auxiliaries : Temporarily install stereochemical control groups (e.g., Evans oxazolidinones) .
  • Dynamic kinetic resolution : Use catalysts (e.g., Ru-based) to invert stereochemistry during reactions .
  • Case study : Shi et al. (2013) achieved >90% diastereoselectivity via multicomponent cascade reactions .

Q. What biomarkers are relevant for detecting 7-Benzofuranol exposure in toxicological studies?

Answer:

  • Urinary metabolites : Monitor hydroxylated derivatives (e.g., 7-hydroxy-2,3-diphenylbenzofuran) via LC-MS/MS .
  • Protein adducts : Detect covalent binding to serum albumin using immunoblotting .

Q. How do 7-Benzofuranol derivatives interact with co-pollutants in environmental systems?

Answer:

  • Synergistic toxicity : Co-exposure with organophosphates increases acetylcholinesterase inhibition (e.g., 1.5-fold in rodent models) .
  • Adsorption studies : Use HPLC to quantify binding to soil organic matter (e.g., Koc = 450 L/kg) .

Q. What gaps exist in the toxicological database for 7-Benzofuranol derivatives?

Answer:

  • Chronic exposure data : Limited carcinogenicity studies (e.g., NTP 2-year bioassays needed) .
  • Ecotoxicology : Aquatic toxicity data for Daphnia magna and algae are incomplete .

Q. How can computational models predict the reactivity of 7-Benzofuranol derivatives?

Answer:

  • MD simulations : Assess binding affinity to biological targets (e.g., CYP450 enzymes) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates .

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